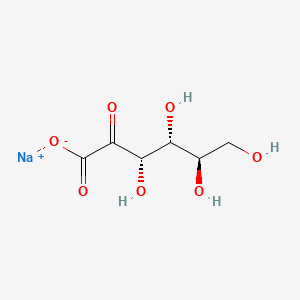
2-(2,2-diethoxyethyl)guanidine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-diethoxyethyl)guanidine;sulfuric acid: is a chemical compound that consists of a guanidine derivative and sulfuric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diethoxyethyl)guanidine involves the reaction of guanidine with 2,2-diethoxyethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Guanidine+2,2-diethoxyethanol→2-(2,2-diethoxyethyl)guanidine
The resulting 2-(2,2-diethoxyethyl)guanidine is then treated with sulfuric acid to form the final compound:
2-(2,2-diethoxyethyl)guanidine+sulfuric acid→2-(2,2-diethoxyethyl)guanidine;sulfuric acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-diethoxyethyl)guanidine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
2-(2,2-diethoxyethyl)guanidine;sulfuric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(2,2-diethoxyethyl)guanidine;sulfuric acid involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-diethoxyethyl)guanidine
- Guanidine sulfate
- 2,2-diethoxyethanol
Uniqueness
2-(2,2-diethoxyethyl)guanidine;sulfuric acid is unique due to its combination of a guanidine derivative with sulfuric acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
15021-44-0 |
|---|---|
Formule moléculaire |
C7H17N3O2 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-(2,2-diethoxyethyl)guanidine |
InChI |
InChI=1S/C7H17N3O2/c1-3-11-6(12-4-2)5-10-7(8)9/h6H,3-5H2,1-2H3,(H4,8,9,10) |
Clé InChI |
ZLOPIFKNSKCBBQ-UHFFFAOYSA-N |
SMILES |
CCOC(CN=C(N)N)OCC.OS(=O)(=O)O |
SMILES canonique |
CCOC(CN=C(N)N)OCC |
| 15021-44-0 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)



![7-Chlorofuro[2,3-d]pyridazine](/img/structure/B3366839.png)





![Methyl-spiro[2.3]hex-5-yl-amine](/img/structure/B3366892.png)
